molecular formula C9H7BrF4O B15092081 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene

Cat. No.: B15092081
M. Wt: 287.05 g/mol
InChI Key: SXWZBTQRQUAUAY-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene is an organic compound with the molecular formula C9H7BrF4O. It is a derivative of benzene, where a bromine atom and a tetrafluoropropoxy group are substituted at the 1 and 4 positions, respectively.

Preparation Methods

The synthesis of 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-4-nitrobenzene and 2,2,3,3-tetrafluoropropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. For instance, the reaction between 1-bromo-4-nitrobenzene and 2,2,3,3-tetrafluoropropanol can be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions. For example, the tetrafluoropropoxy group can be oxidized to form corresponding carbonyl compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Fluorinated compounds are known for their enhanced bioavailability and metabolic stability, making them valuable in drug development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with molecular targets and pathways:

    Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity.

    Molecular Targets: The specific molecular targets and pathways depend on the context of its use.

Comparison with Similar Compounds

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene and 1-Bromo-2,3,4,5-tetrafluorobenzene share structural similarities but differ in the position and number of substituents.

    Uniqueness: The presence of both a bromine atom and a tetrafluoropropoxy group at specific positions on the benzene ring gives this compound unique chemical properties.

Properties

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

1-bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene

InChI

InChI=1S/C9H7BrF4O/c10-6-1-3-7(4-2-6)15-5-9(13,14)8(11)12/h1-4,8H,5H2

InChI Key

SXWZBTQRQUAUAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(C(F)F)(F)F)Br

Origin of Product

United States

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